CGI-1746

Vue d'ensemble

Description

CGI1746 est un inhibiteur de petite molécule qui cible la tyrosine kinase de Bruton. La tyrosine kinase de Bruton est un membre de la famille Tec des tyrosine kinases et joue un rôle crucial dans le développement et le fonctionnement des cellules B. CGI1746 a montré qu'il inhibait puissamment à la fois l'autophosphorylation et la transphosphorylation de la tyrosine kinase de Bruton, ce qui en fait un outil précieux dans l'étude et le traitement de divers troubles immunologiques, y compris la polyarthrite rhumatoïde et les malignités des cellules B .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CGI1746 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leur couplage ultérieur. Le composé est généralement synthétisé par une série de réactions impliquant la formation de liaisons amides, des substitutions aromatiques et des cyclisations. Les conditions de réaction nécessitent souvent l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir des rendements élevés et une pureté élevée .

Méthodes de production industrielle

La production industrielle de CGI1746 suit des voies de synthèse similaires mais est mise à l'échelle pour accueillir de plus grandes quantités. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Des techniques telles que la cristallisation et la chromatographie sont utilisées pour purifier le produit final. Le composé est ensuite formulé pour diverses applications, y compris la recherche et une utilisation thérapeutique potentielle .

Analyse Des Réactions Chimiques

Interaction with BTK

The binding of CGI-1746 to BTK is characterized by several key interactions:

-

It occupies the 'H3' pocket formed by specific residues (Phe413, Leu542, Val546, Tyr551) that contribute to the unique selectivity of this compound compared to other inhibitors like dasatinib .

-

The compound forms hydrogen bonds with hinge residues and interacts with catalytic lysine (Lys430), which are crucial for its inhibitory action.

Inhibition of Proteasome Activities

Recent studies have shown that this compound also inhibits ATPase activities and peptidase activities of the 26S proteasome:

-

It demonstrated significant inhibition across all three peptidase activities with varying IC₅₀ values, indicating its potential as a proteasome inhibitor .

Table 1: Inhibition Profiles of this compound on Proteasome Activities

| Proteasome Activity | IC₅₀ (μM) | Mechanism |

|---|---|---|

| β1 | 20 | Competitive |

| β2 | 40 | Mixed |

| β5 | 20 | Allosteric |

Synergistic Effects

This compound has been reported to synergize with other proteasome inhibitors in reducing cell viability in B-cell malignancies . This effect is attributed to its ability to enhance the accumulation of ubiquitin conjugates and modulate oxidative stress responses within cells.

-

Research Findings and Implications

The unique binding characteristics of this compound suggest it could serve as a second-generation BTK inhibitor capable of overcoming resistance associated with first-generation inhibitors like ibrutinib . Its dual role as both a BTK inhibitor and a proteasome inhibitor highlights its potential for combination therapies targeting B-cell malignancies.

Structural Insights

The crystal structure analysis reveals that this compound binds in an extended conformation across the active site, leading to a distinct arrangement of key residues that differ from those observed with other inhibitors . This specificity may be leveraged for designing more effective therapeutic agents.

Applications De Recherche Scientifique

CGI-1746 is a selective small-molecule inhibitor of Bruton's tyrosine kinase (Btk), which stabilizes an inactive, nonphosphorylated enzyme conformation . Research shows that this compound has potential therapeutic applications due to its inhibitory effects on Btk and proteasome activities .

Scientific Research Applications

Btk Inhibition: this compound inhibits both auto- and transphosphorylation steps necessary for Btk enzyme activation . It demonstrates high selectivity for Btk and impacts inflammatory arthritis through multiple mechanisms .

- B-cell proliferation this compound can block B cell receptor-dependent B cell proliferation . In collagen-induced arthritis (CIA) models, prophylactic treatment with this compound reduces autoantibody levels and prevents arthritis by inhibiting B cell activation .

- Myeloid cell activity CGI1746 can reduce TNFα and IL-1β inflammatory cytokine production and lessen myeloid cell-dependent disease in rodent models of inflammatory arthritis that is driven by immune complexes and FcγR activation .

Proteasome Inhibition: this compound inhibits peptidase and ATPase activities of the 26S proteasome .

- It inhibits all three peptidase activities of the purified 26S proteasome . Ibrutinib and GDC-0853 did not show the same level of inhibition .

- This compound also inhibits ATPase activities of 26S proteasomes and 19S particles, suggesting competitive inhibition of the 19S subunit(s) with the highest affinity for ATP .

Cancer Research:

- This compound induces myeloma (MM) cellular senescence, reduces colony formation, and inhibits tumorigenicity in vivo .

- It can increase PI-induced expression of heat shock proteins and accumulation of ubiquitin conjugates when used to treat cells .

- This compound reduces breast cancer cell survival .

Case Studies:

- Inflammatory Arthritis: In rodent models of inflammatory arthritis, CGI1746 ameliorated myeloid cell-dependent disease driven by immune complexes and FcγR activation . Prophylactic administration of this compound resulted in a 96% inhibition of clinical arthritis in CIA mice, compared to 56% in positive control animals .

- Multiple Myeloma: In vivo experiments using xenografted OCI-MY5 cells in NSG mice demonstrated that this compound treatment significantly slowed MM tumor growth .

Data Table:

The following data is derived from experiments involving peptidase activities of the 26S proteasome with and without this compound :

| PR | Active site | This compound (μM) | Km or K1/2, μM | Vmax, nmole/(min∗mg) | Hill coefficient | R2 |

|---|---|---|---|---|---|---|

| 26S | β5 | 0 | 101 (81–140) | 0.72 (0.64–0.85) | 1.4 (1.1–1.7) | 0.98 |

| 20 | 119 (87–223) | 0.27 (0.21–0.42) | 2.8 (1.4–?) | 0.88 | ||

| 26S | β1 | 0 | 769 (395–2,190) | 0.46 (0.31–0.87) | – | 0.94 |

| 20 | 205 (?–234) | 0.09 (0.08–0.1) | 24.7 (?) | 0.95 | ||

| 26S | β2 | 0 | 190 (81–57,500) | 0.22 (0.16–2.17) | 0.7 (0.4–1.1) | 0.96 |

| 40 | 158 (137–179) | 0.062 (0.050–0.070) | 4.6 (3–8.5) | 0.97 |

Explanation of Table Columns:

- PR : Proteasome type

- Active site : The specific active site within the proteasome being measured.

- This compound (μM) : Concentration of this compound used in micromolar.

- Km or K1/2, μM : Michaelis-Menten constant (Km) or half-maximal concentration (K1/2), in micromolar.

- Vmax, nmole/(min*mg) : Maximum reaction rate in nanomoles per minute per milligram of protein.

- Hill coefficient : A measure of cooperativity in enzyme-substrate binding.

- R2 : Coefficient of determination, indicating the goodness of fit of the data to the model.

Mécanisme D'action

CGI1746 exerts its effects by binding to Bruton’s tyrosine kinase and stabilizing it in an inactive, nonphosphorylated state. This inhibition prevents the kinase from undergoing auto- and transphosphorylation, which are necessary steps for its activation. By blocking Bruton’s tyrosine kinase activity, CGI1746 disrupts downstream signaling pathways involved in B cell proliferation and immune response .

Comparaison Avec Des Composés Similaires

Composés similaires

Ibrutinib : Un autre inhibiteur de la tyrosine kinase de Bruton utilisé dans le traitement des malignités des cellules B.

Acalabrutinib : Un inhibiteur sélectif de la tyrosine kinase de Bruton avec moins d'effets hors cible.

Zanubrutinib : Un puissant inhibiteur de la tyrosine kinase de Bruton avec des propriétés pharmacocinétiques améliorées.

Unicité de CGI1746

CGI1746 est unique en sa capacité à inhiber puissamment à la fois l'autophosphorylation et la transphosphorylation de la tyrosine kinase de Bruton, ce qui le rend très efficace pour bloquer l'activité de la kinase. De plus, CGI1746 a montré une activité anti-arthritique robuste dans des modèles expérimentaux, démontrant son potentiel comme agent thérapeutique pour les troubles immunologiques .

Activité Biologique

CGI-1746 is a potent, reversible inhibitor of Bruton's tyrosine kinase (Btk), which plays a significant role in various immune responses and is implicated in several diseases, including rheumatoid arthritis and certain cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound selectively inhibits Btk by stabilizing its inactive conformation, which prevents the phosphorylation necessary for its activation. This unique binding mode results in an impressive selectivity profile, with an IC50 value of approximately 1.9 nM for Btk inhibition . The compound has demonstrated effectiveness in blocking the production of inflammatory cytokines such as IL-1β, TNFα, and IL-6 in various cell models .

Rheumatoid Arthritis

In preclinical models of rheumatoid arthritis, this compound has shown promising results. It effectively reduces B cell receptor-dependent B cell proliferation and decreases autoantibody levels in collagen-induced arthritis models . Additionally, this compound has been reported to inhibit cytokine production in macrophages, leading to decreased inflammation in affected joints .

Cancer

This compound's role extends to cancer therapy as well. Studies indicate that it reduces cell survival in prostate cancer cell lines and has been effective against breast cancer cells expressing a novel isoform of Btk (BTK-C) that protects these cells from apoptosis . The compound's ability to inhibit both wild-type and mutant forms of Btk positions it as a potential candidate for treating B-cell malignancies and other cancers driven by aberrant Btk signaling .

Comparative Efficacy Table

| Condition | IC50 (nM) | Effect |

|---|---|---|

| Btk Inhibition | 1.9 | Potent selective inhibition |

| IL-1β Production | 36 | Significant reduction |

| TNFα Production | 47 | Significant reduction |

| IL-6 Production | 353 | Significant reduction |

Case Studies

Case Study 1: Inflammatory Arthritis

In a study involving collagen-induced arthritis, this compound was administered prophylactically. Results showed a marked decrease in autoantibody levels and inflammatory markers within the joints, suggesting its potential as a therapeutic agent for autoimmune conditions driven by Btk activity .

Case Study 2: Breast Cancer

In experiments with breast cancer cell lines (e.g., MCF7), this compound exhibited anti-proliferative effects comparable to other established Btk inhibitors but required higher concentrations to achieve similar efficacy. This highlights its potential utility alongside other therapies targeting multiple pathways involved in cancer survival .

Propriétés

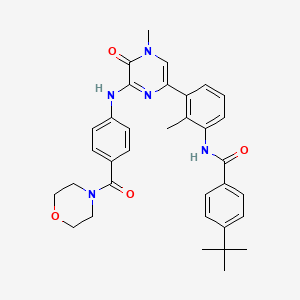

IUPAC Name |

4-tert-butyl-N-[2-methyl-3-[4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxopyrazin-2-yl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N5O4/c1-22-27(7-6-8-28(22)37-31(40)23-9-13-25(14-10-23)34(2,3)4)29-21-38(5)33(42)30(36-29)35-26-15-11-24(12-16-26)32(41)39-17-19-43-20-18-39/h6-16,21H,17-20H2,1-5H3,(H,35,36)(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFCFQDXHMUPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647724 | |

| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910232-84-7 | |

| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of CGI1746 and how does it interact with it?

A1: CGI1746 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [, , , , , ]. Unlike ibrutinib, a covalent BTK inhibitor, CGI1746 binds to BTK in a reversible manner and is believed to target the inactive conformation of the enzyme [, , ]. This interaction prevents BTK from phosphorylating downstream substrates involved in B-cell receptor signaling, ultimately impacting B-cell development, activation, and survival [, , , , ].

Q2: What are the downstream effects of CGI1746 inhibiting BTK?

A2: By inhibiting BTK, CGI1746 disrupts downstream signaling pathways critical for B-cell survival and proliferation. These include the AKT/P27/Rb pathway, implicated in myeloma cell senescence [], and the AKT/WNT/β-catenin pathway, which regulates stemness genes like OCT4, SOX2, NANOG, and MYC in multiple myeloma stem cells []. This disruption leads to decreased cancer cell survival, increased apoptosis [], and potential sensitization to other anti-cancer agents [].

Q3: Does CGI1746 interact with other kinases besides BTK?

A3: While CGI1746 demonstrates high selectivity for BTK, recent research suggests it may also target the sigma-1 receptor (σ1R) []. This interaction is linked to the modulation of ferroptosis, a form of regulated cell death, through mitochondria-associated membranes [].

Q4: Does CGI1746 impact the efficacy of antibody-dependent cell-mediated cytotoxicity (ADCC)?

A4: Unlike ibrutinib, which can antagonize rituximab-dependent NK-cell mediated cytotoxicity due to its secondary binding to ITK [], CGI1746 does not appear to have this antagonistic effect [, ]. This suggests that CGI1746 may be a more suitable candidate for combination therapy with rituximab in B-cell malignancies, potentially preserving the anti-lymphoma efficacy of both agents [, ].

Q5: Are there any structural modifications of CGI1746 that impact its activity or selectivity?

A5: While specific structure-activity relationship (SAR) studies are limited in the provided literature, modifications to CGI1746 have been explored to develop degraders, leveraging the ubiquitin-proteasome system for targeted protein degradation []. For instance, linking CGI1746 to thalidomide via polyethylene glycol (PEG) linkers or saturated hydrocarbon chains resulted in potent BTK degraders (DD-03-007 and DD-03-171) []. These degraders exhibited sustained BTK depletion and potent anti-tumor activity in mantle cell lymphoma (MCL) models, even overcoming ibrutinib resistance associated with the BTK C481S mutation [].

Q6: What is the efficacy of CGI1746 in in vitro and in vivo models of cancer?

A6: In vitro: CGI1746 has shown promising activity against various cancer cell lines, including breast cancer [], multiple myeloma [, ], and prostate cancer []. It effectively reduces cell survival, induces apoptosis [, ], and inhibits colony formation [] in these models.

Q7: Are there any known resistance mechanisms to CGI1746?

A7: While the provided literature does not extensively cover resistance mechanisms specific to CGI1746, it highlights the emergence of acquired resistance to covalent BTK inhibitors like ibrutinib []. The development of BTK degraders derived from CGI1746, such as DD-03-007, offers a potential strategy to overcome resistance associated with mutations like BTK C481S [].

Q8: What is the potential of CGI1746 as a therapeutic target in various diseases?

A8: CGI1746's selective targeting of BTK and its impact on downstream signaling pathways suggest its therapeutic potential in diseases driven by aberrant B-cell activity:

- B-cell malignancies: CGI1746 demonstrates promising activity against various B-cell malignancies, including multiple myeloma [, ], mantle cell lymphoma [], and potentially others [].

- Autoimmune diseases: Given BTK's role in B-cell activation and antibody production, CGI1746 may hold therapeutic potential for autoimmune diseases where B cells play a pathogenic role [].

- Other diseases: Emerging research suggests potential applications in diseases where σ1R modulation could be beneficial, such as neurodegenerative disorders [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.